molecular formula C12H7ClO4 B2802329 (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid CAS No. 42059-70-1

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid

Cat. No.: B2802329
CAS No.: 42059-70-1
M. Wt: 250.63
InChI Key: NCCZLKPUVIPKBT-DAFODLJHSA-N
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Description

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-yl)acrylic acid (CAS 42059-70-1) is a high-purity chromone-based building block designed for research and development applications. This compound features an α,β-unsaturated carboxylic acid chain linked to a 6-chloro-4-oxo-4H-chromene core, making it a versatile intermediate in organic synthesis. It serves as a key precursor in the development of novel acrylic acid hydrazides under environmentally benign methodologies, which are of significant interest in medicinal chemistry research . Chromone and coumarin derivatives are widely investigated for their diverse biological activities. As a chalcone analog with a fused heterocyclic system, this compound is a valuable scaffold for exploring structure-activity relationships, particularly in the development of molecules with predicted antioxidant properties . Researchers can utilize this intermediate to create more complex structures, such as pyrano[3,2-c]chromen-5-one derivatives, for various pharmaceutical and material science studies . The product has a molecular formula of C12H7ClO4 and a molecular weight of 250.63 g/mol . It is supplied with a purity of ≥95% and must be handled with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZLKPUVIPKBT-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization. Microwave-assisted synthesis has also been explored to improve the yield and reduce the reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different halogens into the chromone ring.

    Condensation: The compound can undergo aldol condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

    Condensation: Aldol condensation reactions typically require a base such as sodium hydroxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted chromones, carboxylic acids, alcohols, and more complex organic molecules depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The chloro-substituted derivative is compared to three key analogs:

(2E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid (CAS 42059-58-5): Lacks halogen substitution.

(2E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid (CAS 64481-25-0): Fluorine at the 6-position.

(2E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid ethyl ester : Ethyl ester derivative (from ).

Table 1: Key Physicochemical Parameters
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent
(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid C₁₂H₇ClO₄ 250.64 Not reported Cl (6-position)
(2E)-3-(4-Oxo-4H-chromen-3-yl)acrylic acid (3f) C₁₂H₈O₄ 216.19 252–253 None
(2E)-3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid C₁₂H₇FO₄ 234.18 Not reported F (6-position)
Ethyl ester analog () C₁₄H₁₂O₄ 244.24 Not reported Ethoxy group

Key Observations :

  • The chloro and fluoro analogs exhibit higher molecular weights compared to the non-halogenated parent compound (3f) due to the atomic mass of halogens.
  • The melting point of 3f (252–253°C) is notably high, likely due to strong intermolecular hydrogen bonding via the carboxylic acid group. Halogenation (Cl/F) may reduce solubility in polar solvents due to increased lipophilicity.

Spectroscopic Characterization

NMR Analysis
  • 3f: ¹H NMR (DMSO-d₆) shows signals at δ 8.48 (s, H-2 chromenone), δ 6.45 (d, J = 16 Hz, H-α), and δ 7.90 (d, J = 16 Hz, H-β) for the acrylic acid moiety .
  • Chloro analog : The chlorine substituent at the 6-position would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to 3f.
  • Fluoro analog : Fluorine’s electronegativity induces distinct ¹⁹F NMR signals and alters ¹H/¹³C chemical shifts relative to the chloro compound.
Table 2: Comparative ¹³C NMR Data (Selected Peaks)
Compound C=O (Chromenone) C=O (Acrylic Acid) C-6 (Halogen)
3f (Non-halogenated) 176.5 ppm 168.2 ppm 125.3 ppm
6-Chloro derivative ~176 ppm* ~168 ppm* ~135 ppm*
6-Fluoro derivative ~176 ppm* ~168 ppm* ~160 ppm (¹J₃₁₉F coupling)

*Predicted based on halogen effects.

Biological Activity

(2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid, identified by its CAS number 42059-70-1, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromenone backbone with a chloro substituent at the 6-position. Its molecular formula is C12H7ClO4C_{12}H_7ClO_4 with a molecular weight of 251 g/mol. The LogP value is 2.19, indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on key enzymes associated with neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition Studies

A study highlighted the compound's potential as an AChE inhibitor, which is significant in the context of Alzheimer's disease. The IC50 values for AChE inhibition were reported to be in the range of 10–20 μM, indicating moderate potency compared to standard inhibitors like donepezil.

Compound Target Enzyme IC50 (μM)
This compoundAChE15.0
Standard Inhibitor (Donepezil)AChE0.01

The mechanism through which this compound inhibits AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from hydrogen peroxide-induced damage. This suggests potential applications in neuroprotection.
  • Cytotoxicity Assessment : The compound was tested against various cancer cell lines, including MCF-7 breast cancer cells. Results indicated moderate cytotoxicity with IC50 values around 25 μM, suggesting further investigation could be warranted for its anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(6-Chloro-4-oxo-4H-chromen-3-YL)acrylic acid, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via a Knoevenagel condensation between 6-chloro-4-oxo-4H-chromen-3-carbaldehyde and malonic acid, catalyzed by a base like piperidine . Optimization involves adjusting solvent polarity, temperature (typically 80–100°C), and reaction time (4–8 hours). Decarboxylation of the intermediate is critical for yield. Purity is confirmed via HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are employed?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, while FTIR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹, C=C at ~1600 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular weight (e.g., m/z 266.67 [M+H]⁺), and NMR assigns proton environments (e.g., chromen-4-one protons at δ 6.8–8.2 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified biohazard services. Solubility in DMSO or ethanol requires careful ventilation due to volatile byproducts .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Answer : In vitro assays include:

  • Anti-inflammatory : COX-1/COX-2 inhibition (IC₅₀ values via ELISA).
  • Antioxidant : DPPH radical scavenging (EC₅₀ comparison to ascorbic acid).
    Initial studies suggest moderate COX-2 selectivity (IC₅₀ ~15 µM) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, methyl groups) influence bioactivity?

  • Answer : Structure-Activity Relationship (SAR) studies show:

  • Chlorine at C6 : Enhances lipophilicity (logP ~2.1) and COX-2 affinity via hydrophobic pocket interactions.
  • Methyl groups : Reduce metabolic degradation (t₁/₂ increased by 30% in microsomal assays).
    Comparisons with 7-methyl and 2,6-difluoro analogs reveal trade-offs between potency and solubility .

Q. What computational methods elucidate its mechanism of action at the molecular level?

  • Answer : Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) predict electrophilic regions (e.g., C3 of chromen-4-one) for nucleophilic attack. Molecular docking (AutoDock Vina) identifies binding to COX-2’s active site (ΔG ~-9.2 kcal/mol) via H-bonds with Arg120 and hydrophobic contacts with Val89 .

Q. How can contradictory data on its antioxidant vs. pro-oxidant effects be resolved?

  • Answer : Context-dependent behavior arises from redox potential (E° ~0.45 V vs. SHE) and concentration thresholds . At low concentrations (<10 µM), it scavenges ROS (e.g., •OH, IC₅₀ 12 µM), but at higher doses (>50 µM), Fenton-like reactions with Fe²⁺ generate oxidative stress. EPR spectroscopy confirms radical intermediacy .

Q. What strategies improve its bioavailability for in vivo studies?

  • Answer : Prodrug derivatization (e.g., ethyl ester) increases logP from 1.8 to 3.2, enhancing membrane permeability. Nanoencapsulation (PLGA nanoparticles, ~150 nm diameter) improves plasma half-life from 2.5 to 8.7 hours in rodent models .

Methodological Tables

Table 1 : Key Synthetic Parameters for Knoevenagel Condensation

ParameterOptimal RangeImpact on Yield
Temperature80–90°CYield ↑ by 20%
Solvent (EtOH/H₂O)7:3 v/vPurity >95%
Catalyst (Piperidine)5 mol%Reaction time ↓ 2h

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundCOX-2 IC₅₀ (µM)DPPH EC₅₀ (µM)
(2E)-3-(6-Cl-4-oxo-chromen-3-YL)AA15.218.5
7-Methyl analog22.725.8
2,6-Difluoro analog9.832.4

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